N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide
Overview
Description
N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring, along with a benzyl and a methyl group attached to the amide nitrogen. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and N-benzyl-N-methylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to form corresponding amines.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing fluorine atoms.
Reduction: Formation of N-benzyl-2,3,4,5,6-pentafluoro-N-methylamine.
Oxidation: Formation of benzaldehyde derivatives.
Scientific Research Applications
N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The benzyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,3,4,5,6-pentafluorobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.
N-methyl-2,3,4,5,6-pentafluorobenzamide: Similar structure but lacks the benzyl group on the amide nitrogen.
2,3,4,5,6-pentafluorobenzamide: Lacks both the benzyl and methyl groups.
Uniqueness
N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these groups with the pentafluorobenzene ring imparts distinct properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c1-21(7-8-5-3-2-4-6-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUKRXVVKHNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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